Azanium;cobalt(2+);sulfate;hexahydrate

Overview

Description

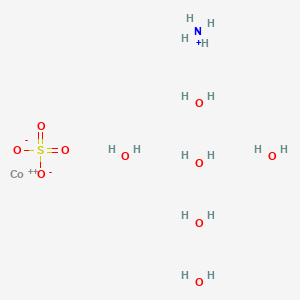

Azanium;cobalt(2+);sulfate;hexahydrate, also known as ammonium cobalt(II) sulfate hexahydrate, has the chemical formula (NH₄)₂Co(SO₄)₂·6H₂O . It belongs to the Tutton’s salt family, characterized by double sulfate salts with the general formula $ \text{M}2\text{M'}(\text{SO}4)2.6\text{H}2\text{O} $, where M is a monovalent cation (e.g., NH₄⁺) and M' is a divalent transition metal (e.g., Co²⁺). This compound crystallizes in a monoclinic structure, with octahedral [Co(H₂O)₆]²⁺ complexes linked by sulfate ions and ammonium cations .

Preparation Methods

Synthetic Routes and Reaction Conditions

Azanium;cobalt(2+);sulfate;hexahydrate can be synthesized through the reaction of cobalt(II) sulfate with ammonium sulfate in the presence of water. The reaction typically involves dissolving cobalt(II) sulfate and ammonium sulfate in water, followed by slow evaporation of the solution to obtain the crystalline product. The reaction can be represented as follows:

CoSO4+(NH4)2SO4+6H2O→(NH4)2Co(SO4)2⋅6H2O

The reaction is usually carried out at room temperature, and the resulting crystals are collected by filtration and dried .

Industrial Production Methods

In industrial settings, the production of this compound involves similar principles but on a larger scale. The process includes the use of large reactors where cobalt(II) sulfate and ammonium sulfate are mixed in precise stoichiometric ratios. The solution is then subjected to controlled evaporation to yield the crystalline product. The purity of the compound is ensured through various purification steps, including recrystallization and filtration .

Chemical Reactions Analysis

Complexation Reactions

Cobalt(II) ions form stable coordination complexes with ligands like ammonia and thiocyanate:

Aqueous Ammonia Reaction

With excess concentrated ammonia, the hexaamminecobalt(II) ion forms:

Stoichiometric or insufficient ammonia produces basic salts (e.g., or ) via:

Ammonium Thiocyanate Reaction

In acetone-enriched solutions, a blue tetraisothiocyanatocobaltate(II) complex forms:

| Reaction Conditions | Reagents | Product | Color | Reference |

|---|---|---|---|---|

| Excess | Ammonia | Pink | ||

| Limited | Ammonia | Blue | ||

| in acetone | Blue |

Precipitation and Hydrolysis Reactions

Sodium Hydroxide Treatment

Addition of precipitates cobalt(II) hydroxide, which oxidizes in air:

Carbonate Ion Reaction

Hexaaquacobalt(II) ions react with carbonate to form cobalt(II) carbonate:

The precipitate often incorporates hydroxide, forming mixed basic carbonates () .

Oxidation-Reduction Reactions

Hydrogen Peroxide Oxidation

In alkaline media, oxidizes to , producing and oxygen gas:

| Oxidizing Agent | Product | Observations | Reference |

|---|---|---|---|

| (alkaline) | Dark brown precipitate, evolution | ||

| Atmospheric | Slow oxidation of |

Thermal Decomposition

Heating above 120°C decomposes the compound, releasing water, ammonia, sulfur oxides, and forming cobalt oxides:

Hazardous decomposition products include and under oxidative conditions .

Substitution Reactions

The sulfate ligand can be replaced by stronger field ligands (e.g., , ):

Such reactions are critical in catalysis and materials synthesis .

Scientific Research Applications

Analytical Chemistry

Ammonium cobalt(II) sulfate hexahydrate is widely used as a reagent in various analytical techniques. It plays a crucial role in colorimetric analysis, enabling researchers to detect and quantify metal ions in samples effectively. This application is particularly important for environmental monitoring and quality control in industrial processes.

Electroplating

In the electroplating industry, this compound is utilized to produce durable cobalt coatings on metal surfaces. These coatings enhance corrosion resistance and improve the longevity of components used in harsh environments. The electroplating process using ammonium cobalt(II) sulfate hexahydrate ensures uniform deposition and high-quality finishes.

Catalysis

Ammonium cobalt(II) sulfate hexahydrate acts as a catalyst in various organic synthesis reactions. It facilitates reaction rates and improves yields, especially in the production of fine chemicals. Its ability to alternate between oxidation states allows it to participate effectively in redox reactions.

Biochemistry

In biological studies, this compound is employed to investigate the role of cobalt in enzymatic processes and its effects on cellular functions. Cobalt is essential for several metabolic pathways, including those involving vitamin B12 (cobalamin), which is crucial for DNA synthesis and red blood cell formation.

Material Science

Researchers utilize ammonium cobalt(II) sulfate hexahydrate in developing cobalt-based materials that are essential for high-performance batteries and magnetic materials. Its unique properties contribute to advancements in energy storage technologies and electronic devices.

Cardiac Function Study

A study involving F344/N rats administered cobalt sulfate heptahydrate over 16 to 24 weeks demonstrated that increased myocardial cobalt levels correlated with impaired cardiac function. The findings indicated significant decreases in enzyme activity within cardiac tissues, highlighting potential cardiotoxic effects of prolonged exposure to cobalt compounds .

Cobalt Metabolism Research

Research focused on the metabolic pathways of cobalt revealed that soluble cobalt salts, including ammonium cobalt(II) sulfate hexahydrate, are nearly completely dissolved in simulated human body fluids. This characteristic enhances their bioavailability and underscores the importance of understanding their absorption mechanisms .

Industrial Applications

| Application | Description |

|---|---|

| Pharmaceuticals | Used as an intermediate for synthesizing cobalt-based drugs that treat conditions related to vitamin B12 deficiency. |

| Catalysis | Acts as a catalyst in various chemical reactions due to its ability to facilitate electron transfer processes. |

| Agriculture | Serves as a micronutrient additive in fertilizers, promoting plant growth by providing essential cobalt ions. |

Mechanism of Action

The mechanism of action of azanium;cobalt(2+);sulfate;hexahydrate involves its interaction with various molecular targets and pathways. In biological systems, cobalt ions can interact with enzymes and proteins, influencing their activity. The compound can also participate in redox reactions, altering the oxidative state of other molecules. These interactions can lead to changes in cellular processes and metabolic pathways .

Comparison with Similar Compounds

Physical Properties :

- Color : Pink crystalline solid .

- Molar mass : 395.23 g/mol .

- Density : ~1.95 g/cm³ (estimated from similar Tutton’s salts).

- Solubility: Highly soluble in water; moderate solubility in methanol and ethanol .

Comparison with Similar Compounds

Cobalt Sulfates with Different Hydration States

Cobalt(II) sulfate exists in multiple hydrated forms, differing in stability, solubility, and applications:

Key Differences :

- The heptahydrate is less thermally stable than the hexahydrate and is preferred in electrodeposition due to higher solubility .

- Anhydrous CoSO₄ is used in high-temperature processes, while hydrated forms are common in aqueous solutions .

Other Cobalt Salts with Hexahydrate Structures

Cobalt forms hexahydrate complexes with various anions, influencing reactivity and applications:

Key Differences :

Transition Metal Sulfate Hexahydrates

Substituting cobalt with other transition metals alters properties and utility:

Key Differences :

- Cobalt sulfates are distinguished by their pink coloration and use in optical materials, whereas copper sulfates are ubiquitous in agriculture .

- Nickel sulfates share electrochemical applications with cobalt analogs but differ in catalytic activity .

Ammonium-Containing Double Sulfates

Mixed ammonium-metal sulfates exhibit structural similarities but distinct functionalities:

Key Differences :

- Mixed Co-Ni sulfate crystals (e.g., ACNSH) show suppressed structural defects compared to pure Co or Ni salts, enhancing UV transmission efficiency .

Biological Activity

Azanium; cobalt(II); sulfate; hexahydrate, commonly known as ammonium cobalt(II) sulfate hexahydrate (ACSH), is a compound with notable biological activity and applications in various fields, including agriculture, pharmaceuticals, and materials science. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Ammonium cobalt(II) sulfate hexahydrate has the chemical formula . It typically crystallizes in an orange-red form and is soluble in water, with solubility increasing with temperature. The compound is often synthesized from aqueous solutions containing cobalt(II) sulfate and ammonium sulfate, leading to its use as a source of cobalt in various applications .

- Cobalt Ion Bioavailability : The cobalt ion () released from ACSH plays a significant role in biological systems. It is essential for the synthesis of vitamin B12 (cobalamin), which is crucial for red blood cell formation and neurological function. The bioavailability of cobalt from ACSH varies based on the route of administration, with studies indicating that oral absorption can range from 3% to 97% depending on individual factors such as iron status .

- Antimicrobial Properties : Cobalt compounds have demonstrated antimicrobial activity against various pathogens. Studies have shown that cobalt ions can disrupt bacterial cell membranes and interfere with metabolic processes, making them potential candidates for antimicrobial agents .

- Cytotoxicity Studies : Research has indicated that exposure to cobalt compounds can lead to cytotoxic effects in certain cell lines. For instance, MTT assays have revealed varying levels of cell viability when exposed to different cobalt compounds, suggesting dose-dependent cytotoxicity .

Case Studies

- Cardiovascular Effects : In animal studies where cobalt sulfate heptahydrate was administered, significant myocardial cobalt concentrations were observed, leading to left ventricular hypertrophy and impaired cardiac function after prolonged exposure . This highlights the potential cardiovascular implications of cobalt exposure from ACSH.

- Toxicological Assessments : A tier II assessment conducted by the Government of Canada evaluated the health impacts of soluble cobalt salts, including ACSH. Findings indicated that while acute toxicity is relatively low, chronic exposure could result in kidney toxicity and other systemic effects .

Agriculture

ACSH serves as a micronutrient fertilizer in agriculture due to its cobalt content. Cobalt is essential for nitrogen-fixing bacteria in legumes, enhancing soil fertility and crop yield. Its application as a supplement in animal feeds also underscores its importance in livestock nutrition .

Pharmaceuticals

In the pharmaceutical industry, ACSH is utilized as an intermediate for synthesizing various cobalt-containing compounds used in medications. Its role in vitamin B12 production further emphasizes its significance in human health .

Data Summary Table

| Property | Value/Description |

|---|---|

| Chemical Formula | |

| Solubility | Soluble in water; increases with temperature |

| Biological Role | Essential for vitamin B12 synthesis |

| Antimicrobial Activity | Effective against various pathogens |

| Toxicity | Cytotoxic at high concentrations |

| Agricultural Use | Micronutrient fertilizer |

| Pharmaceutical Use | Intermediate for drug synthesis |

Q & A

Q. Basic: What experimental methods are recommended for synthesizing cobalt(II) sulfate hexahydrate in laboratory settings?

Answer:

- Slow Evaporation : Prepare an aqueous solution of equimolar CoSO₄ and (NH₄)₂SO₄. Filter and allow slow evaporation at 25–30°C to obtain pink hexagonal crystals. Monitor pH (5.5–7.5) to avoid hydrolysis .

- Reverse Micelle Synthesis : For nanoparticle applications, dissolve CoSO₄·7H₂O in a reverse micelle system (e.g., CTAB/hexanol/water). Reduce with NaBH₄ under nitrogen atmosphere to form CoFe alloys. Centrifuge and wash with ethanol .

- Key Parameters : Maintain stoichiometric ratios, control temperature (±2°C), and use deionized water to minimize impurities.

Q. Basic: How can researchers characterize cobalt(II) sulfate hexahydrate’s hydration state and purity?

Answer:

- Thermogravimetric Analysis (TGA) : Heat samples from 25°C to 300°C at 10°C/min. Observe mass loss steps: ~120°C (loss of 6 H₂O molecules; theoretical 39.1% mass loss). Compare to anhydrous CoSO₄ (no mass loss below 300°C) .

- IR Spectroscopy : Identify O-H stretches (3400–3200 cm⁻¹) and sulfate vibrations (1100–600 cm⁻¹). Absence of nitrate peaks (~1380 cm⁻¹) confirms purity .

- XRD : Match diffraction patterns to JCPDS 15-0770 for hexagonal crystal structure validation .

Q. Basic: What safety protocols are critical when handling cobalt(II) sulfate hexahydrate?

Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of dust .

- Spill Management : Collect spills with wet brushes or HEPA vacuums. Avoid dry sweeping to prevent aerosolization. Dispose as hazardous waste (UN3077, Class 9) .

- Storage : Keep in airtight containers with desiccants (hygroscopic). Label with GHS warnings: H351 (suspected carcinogen) .

Q. Advanced: How can researchers resolve contradictions in solubility data for cobalt(II) sulfate hexahydrate?

Answer:

- Controlled Solubility Tests : Prepare saturated solutions in H₂O, MeOH, and EtOH at 25°C. Filter undissolved solids, dry, and weigh. Compare to literature values (e.g., 76.4 g/100 mL in H₂O vs. 1.2 g/100 mL in EtOH) .

- Ionic Strength Adjustment : Add Na₂SO₄ to solutions to test common-ion effects. Use UV-Vis spectroscopy (λ = 510 nm, [Co(H₂O)₆]²⁺ absorbance) to quantify dissolved Co²⁺ .

Q. Advanced: What methodologies optimize cobalt(II) sulfate’s use in protein purification?

Answer:

- Immobilized Metal Affinity Chromatography (IMAC) : Use HIS-Select Cobalt Affinity Gel. Load lysate at pH 7.5 (50 mM Tris, 20 mM NH₄Cl). Elute with 150–300 mM imidazole .

- Buffer Optimization : Include 10 mM MgCl₂ and 2% DMSO in buffers to stabilize Co²⁺-protein interactions. Avoid EDTA-containing solutions to prevent Co²⁺ leaching .

- Validation : Perform SDS-PAGE and Western blotting to confirm target protein purity (>95%) .

Q. Advanced: How is cobalt(II) sulfate hexahydrate used in UV-filtering crystal growth?

Answer:

- Doped Crystal Synthesis : Replace 5–10% Co²⁺ with Ni²⁺ in (NH₄)₂CoₓNi₁₋ₓ(SO₄)₂·6H₂O solutions. Slow-cool from 50°C to 20°C over 7 days. Monitor UV-Vis transmittance (block <300 nm) .

- Nucleation Control : Seed solutions with microcrystals to enhance uniformity. Characterize optical clarity via polarized light microscopy .

- Applications : Test in optoelectronic devices by measuring transmittance spectra (e.g., 90% transparency at 400–800 nm) .

Tables for Key Data

| Property | Cobalt(II) Sulfate Hexahydrate | Anhydrous CoSO₄ | Source |

|---|---|---|---|

| Molar Mass (g/mol) | 263.08 | 154.996 | |

| Density (g/cm³) | 2.019 | 3.71 | |

| Solubility in H₂O (g/100 mL) | 76.4 | 36.2 | |

| Melting Point (°C) | Decomposes at ~735 | 735 |

Properties

IUPAC Name |

azanium;cobalt(2+);sulfate;hexahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Co.H3N.H2O4S.6H2O/c;;1-5(2,3)4;;;;;;/h;1H3;(H2,1,2,3,4);6*1H2/q+2;;;;;;;;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSLSOFCKGCPTPB-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH4+].O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[Co+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CoH16NO10S+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50626931 | |

| Record name | azanium;cobalt(2+);sulfate;hexahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50626931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13586-38-4 | |

| Record name | azanium;cobalt(2+);sulfate;hexahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50626931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.